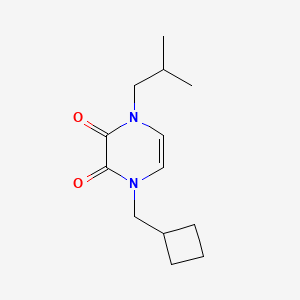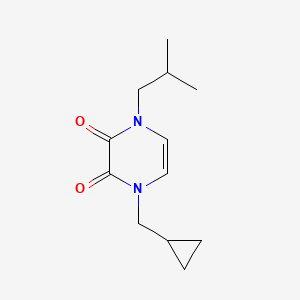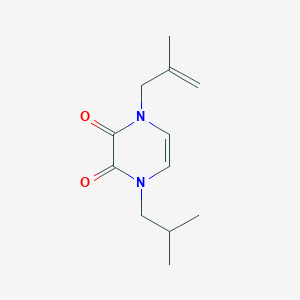![molecular formula C16H21Cl2NO5 B6460988 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549034-77-5](/img/structure/B6460988.png)
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-4-(methoxymethyl)piperidine; oxalic acid (1-DCP-4-MMP) is a synthetic organic compound that has a variety of applications in scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of other compounds, as a reagent in reactions, and as a probe for studying biochemical and physiological effects.
科学研究应用
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-4-methoxybenzaldehyde, which has potential applications in drug development. It has also been used as a probe for studying the biochemical and physiological effects of drugs.
作用机制
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can have a variety of effects depending on the context.
Biochemical and Physiological Effects
The effects of this compound depend on the context in which it is used. In general, it can cause an increase in the levels of the neurotransmitter acetylcholine, which can lead to an increase in muscle contraction, a decrease in heart rate, and an increase in alertness. It can also lead to an increase in the secretion of certain hormones, such as adrenaline and cortisol.
实验室实验的优点和局限性
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It is also relatively non-toxic, making it safe to handle in the lab. However, it does have some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has a variety of potential future applications. It could be used as a tool to study the effects of acetylcholine on the brain and nervous system. It could also be used as a reagent in the synthesis of other compounds, such as those with potential therapeutic applications. Additionally, it could be used to study the effects of drugs on the body, as well as to develop new drugs. Finally, it could be used to study the effects of environmental toxins on the body.
合成方法
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is synthesized through a series of reactions. The first step is to synthesize the starting material, 4-methoxymethylpiperidine, by reacting piperidine with 4-methoxymethylbenzene in the presence of a base, such as sodium hydroxide. The next step is to react the starting material with 3,4-dichlorophenylmagnesium bromide to form the desired product, this compound. The final step is to purify the product by recrystallization.
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.C2H2O4/c1-18-10-11-4-6-17(7-5-11)9-12-2-3-13(15)14(16)8-12;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKDNPKEKVLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6460915.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline](/img/structure/B6460920.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6460930.png)
![1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460934.png)
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460941.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)



![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)